molecular formula C23H15NO5 B4777162 2-(4-nitrophenyl)-2-oxoethyl 4-(phenylethynyl)benzoate

2-(4-nitrophenyl)-2-oxoethyl 4-(phenylethynyl)benzoate

Cat. No. B4777162
M. Wt: 385.4 g/mol
InChI Key: BFDOVYUHSUNWPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-nitrophenyl)-2-oxoethyl 4-(phenylethynyl)benzoate, commonly known as NPEB, is a chemical compound that is widely used in scientific research. It is a potent antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is a G protein-coupled receptor that plays a crucial role in synaptic plasticity and learning and memory. NPEB has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.

Mechanism of Action

NPEB acts as a negative allosteric modulator of 2-(4-nitrophenyl)-2-oxoethyl 4-(phenylethynyl)benzoate, which means that it binds to a site on the receptor that is distinct from the agonist binding site and reduces the receptor's activity. 2-(4-nitrophenyl)-2-oxoethyl 4-(phenylethynyl)benzoate is involved in the regulation of the release of neurotransmitters such as glutamate, which plays a key role in synaptic plasticity and learning and memory. By inhibiting the activity of 2-(4-nitrophenyl)-2-oxoethyl 4-(phenylethynyl)benzoate, NPEB can modulate these processes.
Biochemical and physiological effects:
NPEB has been shown to have a variety of biochemical and physiological effects. It has been found to reduce the release of glutamate in the hippocampus, a brain region that is important for learning and memory. NPEB has also been shown to reduce the expression of pro-inflammatory cytokines in the brain, which suggests that it may have anti-inflammatory properties. In addition, NPEB has been shown to reduce the locomotor activity of mice, which suggests that it may have sedative effects.

Advantages and Limitations for Lab Experiments

NPEB is a valuable tool for studying the role of 2-(4-nitrophenyl)-2-oxoethyl 4-(phenylethynyl)benzoate in various physiological and pathological processes. It has several advantages over other 2-(4-nitrophenyl)-2-oxoethyl 4-(phenylethynyl)benzoate antagonists, including high potency, selectivity, and stability. However, NPEB also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on NPEB. One area of interest is the development of more potent and selective 2-(4-nitrophenyl)-2-oxoethyl 4-(phenylethynyl)benzoate antagonists that can be used in clinical trials for the treatment of neurological disorders. Another area of interest is the investigation of the role of 2-(4-nitrophenyl)-2-oxoethyl 4-(phenylethynyl)benzoate in the development of drug addiction and the potential use of 2-(4-nitrophenyl)-2-oxoethyl 4-(phenylethynyl)benzoate antagonists as a treatment for addiction. Finally, further studies are needed to elucidate the biochemical and physiological effects of NPEB and its potential therapeutic applications.

Scientific Research Applications

NPEB is a valuable tool for studying the role of 2-(4-nitrophenyl)-2-oxoethyl 4-(phenylethynyl)benzoate in various physiological and pathological processes. It has been used to investigate the involvement of 2-(4-nitrophenyl)-2-oxoethyl 4-(phenylethynyl)benzoate in synaptic plasticity, learning and memory, drug addiction, and pain perception. NPEB has also been tested as a potential therapeutic agent for the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.

properties

IUPAC Name

[2-(4-nitrophenyl)-2-oxoethyl] 4-(2-phenylethynyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15NO5/c25-22(19-12-14-21(15-13-19)24(27)28)16-29-23(26)20-10-8-18(9-11-20)7-6-17-4-2-1-3-5-17/h1-5,8-15H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFDOVYUHSUNWPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C(=O)OCC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Nitrophenyl)-2-oxoethyl 4-(phenylethynyl)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-nitrophenyl)-2-oxoethyl 4-(phenylethynyl)benzoate
Reactant of Route 2
Reactant of Route 2
2-(4-nitrophenyl)-2-oxoethyl 4-(phenylethynyl)benzoate
Reactant of Route 3
Reactant of Route 3
2-(4-nitrophenyl)-2-oxoethyl 4-(phenylethynyl)benzoate
Reactant of Route 4
Reactant of Route 4
2-(4-nitrophenyl)-2-oxoethyl 4-(phenylethynyl)benzoate
Reactant of Route 5
Reactant of Route 5
2-(4-nitrophenyl)-2-oxoethyl 4-(phenylethynyl)benzoate
Reactant of Route 6
Reactant of Route 6
2-(4-nitrophenyl)-2-oxoethyl 4-(phenylethynyl)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.